molecular formula C20H16N2O2S2 B2996321 (Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 488132-86-1

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2996321
CAS RN: 488132-86-1
M. Wt: 380.48
InChI Key: RJQAUEQISGGLSI-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that exhibits promising biological activities, making it an attractive target for drug discovery and development.

Scientific Research Applications

Structural and Computational Analysis

  • The compound (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ) has been characterized using X-ray single crystal diffraction and NMR spectra, with theoretical investigations carried out using HF and DFT levels of theory. The dihedral angle between the two benzene rings indicated a non-planar structure, with the molecule exhibiting various intra- and intermolecular contacts explored using Hirshfeld surfaces analysis method (Khelloul et al., 2016).

Synthesis Methodologies

  • Novel bis(2-thioxothiazolidin-4-one) derivatives, which include the core structure of interest, have been synthesized under microwave conditions. These compounds were prepared from primary alkyl amines and di-(carboxymethyl)-trithiocarbonyl, demonstrating a methodological advancement in the synthesis of thioxothiazolidinone derivatives with potential biological activities (Kamila & Biehl, 2012).

Biological Activities

  • The synthesis and evaluation of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have shown significant antibacterial potency against various bacterial strains, including resistant strains like MRSA. The study identified compounds with enhanced antibacterial and antifungal activities, suggesting their potential as lead compounds for further development into antimicrobial agents (Horishny et al., 2022).
  • Another study synthesized novel N-(3-chloro-4-fluorophenyl)-2- derivatives showing significant anti-inflammatory activity, emphasizing the therapeutic potential of thioxothiazolidin-4-one derivatives in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).

properties

IUPAC Name

3-(2-ethoxyphenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-2-24-17-10-6-5-9-16(17)22-19(23)18(26-20(22)25)11-13-12-21-15-8-4-3-7-14(13)15/h3-12,23H,2H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKGVBNXLHUKT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1H-indol-3-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

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